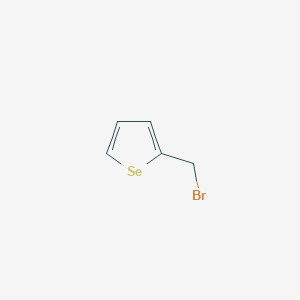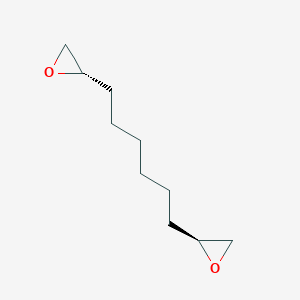
1,6-Di((S)-oxiran-2-yl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di((S)-oxiran-2-yl)hexane is an organic compound that features two oxirane (epoxide) rings attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Di((S)-oxiran-2-yl)hexane can be synthesized through the epoxidation of 1,6-hexadiene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the oxirane rings. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Di((S)-oxiran-2-yl)hexane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 1,6-hexanediol.
Substitution: Formation of various functionalized hexane derivatives.
Applications De Recherche Scientifique
1,6-Di((S)-oxiran-2-yl)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.
Mécanisme D'action
The mechanism of action of 1,6-Di((S)-oxiran-2-yl)hexane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the hexane backbone.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Hexanediol: Similar backbone but lacks the oxirane rings, making it less reactive in certain chemical reactions.
1,6-Diisocyanatohexane: Contains isocyanate groups instead of oxirane rings, used in the production of polyurethanes.
1,6-Diaminohexane: Features amine groups, commonly used in the synthesis of nylon and other polyamides.
Uniqueness
1,6-Di((S)-oxiran-2-yl)hexane is unique due to the presence of two oxirane rings, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in applications requiring cross-linking and functionalization.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(2S)-2-[6-[(2S)-oxiran-2-yl]hexyl]oxirane |
InChI |
InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m0/s1 |
Clé InChI |
CFHWRTNORXTUDE-UWVGGRQHSA-N |
SMILES isomérique |
C1[C@@H](O1)CCCCCC[C@H]2CO2 |
SMILES canonique |
C1C(O1)CCCCCCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




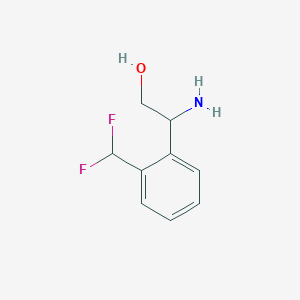

![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)


![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
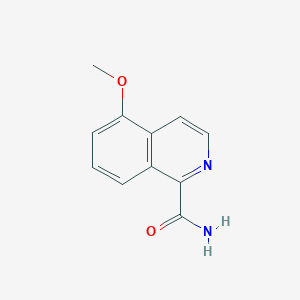
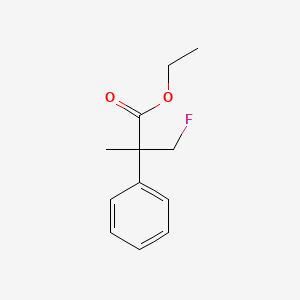

![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
